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Compound of Interest

Compound Name: N-Boc-3-aminophenylacetic Acid

Cat. No.: B053512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
3-aminophenylacetic acid, a key building block in the synthesis of various pharmaceuticals

and bioactive molecules. This document outlines the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols for their acquisition.

Molecular Structure and Properties
IUPAC Name: (3-((tert-butoxycarbonyl)amino)phenyl)acetic acid

Molecular Formula: C₁₃H₁₇NO₄[1]

Molecular Weight: 251.28 g/mol [1]

CAS Number: 123036-51-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below

are the ¹H NMR data and expected ¹³C NMR chemical shifts for N-Boc-3-aminophenylacetic
acid.

¹H NMR Data
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The ¹H NMR spectrum of N-Boc-3-aminophenylacetic acid in CDCl₃ exhibits characteristic

signals corresponding to the aromatic, methylene, and Boc-protecting group protons.[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.31 Doublet 2H Aromatic CH

7.20 Doublet 2H Aromatic CH

6.56 Broad Singlet 1H NH

3.59 Singlet 2H CH₂ (methylene)

1.50 Singlet 9H C(CH₃)₃ (Boc group)

Expected ¹³C NMR Data
While a specific experimental ¹³C NMR spectrum for N-Boc-3-aminophenylacetic acid is not

readily available in the searched literature, the expected chemical shifts can be predicted

based on the functional groups present in the molecule.

Chemical Shift (δ) ppm Assignment

~171-176 C=O (Carboxylic Acid)

~152-156 C=O (Boc carbamate)

~138-142 Aromatic C (quaternary, C-NH)

~134-138 Aromatic C (quaternary, C-CH₂)

~118-130 Aromatic CH

~80-82 C(CH₃)₃ (Boc quaternary carbon)

~40-45 CH₂ (methylene)

~28 C(CH₃)₃ (Boc methyl carbons)

Infrared (IR) Spectroscopy
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The IR spectrum of N-Boc-3-aminophenylacetic acid will display characteristic absorption

bands corresponding to the various functional groups in the molecule.

Wavenumber (cm⁻¹) Functional Group Description of Vibration

~3300 (broad) O-H Carboxylic acid O-H stretch

~3300-3400 N-H Amide N-H stretch

~2850-3000 C-H Aliphatic C-H stretch

~1700-1725 C=O Carboxylic acid C=O stretch

~1680-1700 C=O Amide I band (C=O stretch)

~1510-1550 N-H Amide II band (N-H bend)

~1600, ~1475 C=C Aromatic C=C stretch

~1160-1250 C-O
C-O stretch (from ester-like

Boc)

~1220-1320 C-O Carboxylic acid C-O stretch

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For N-Boc-3-aminophenylacetic acid, electrospray ionization (ESI) is a suitable

method.

m/z Ion Description

252.1230 [M+H]⁺ Protonated molecular ion

274.1049 [M+Na]⁺ Sodium adduct

196.0811 [M-C₄H₉+H]⁺
Loss of tert-butyl group from

Boc

152.0706 [M-Boc+H]⁺ Loss of the entire Boc group
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Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

Sample Preparation Data Acquisition Data Processing

Weigh 5-10 mg of
N-Boc-3-aminophenylacetic acid

Dissolve in ~0.7 mL
of deuterated solvent

(e.g., CDCl3 or DMSO-d6)

Transfer to
5 mm NMR tube

Insert sample into
spectrometer Lock, tune, and shim Acquire 1H and 13C spectra Fourier Transform Phase and baseline

correction
Calibrate to
solvent peak

Final
Spectra

Spectral Analysis

Click to download full resolution via product page

NMR Experimental Workflow

Sample Preparation: Weigh 5-10 mg of N-Boc-3-aminophenylacetic acid and dissolve it in

approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean,

dry vial. Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using

the deuterium signal from the solvent. Tune and shim the instrument to optimize the

magnetic field homogeneity.

Data Acquisition:

¹H NMR: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16

scans, 1-second relaxation delay).

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-

second relaxation delay).

Data Processing: Process both spectra using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction.
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Analysis: Calibrate the spectra using the residual solvent peak. Integrate the peaks in the ¹H

spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

IR Spectroscopy Protocol

Prepare sample
(e.g., KBr pellet or thin film)

Place sample in
FTIR spectrometer

Acquire background spectrum
of empty sample holder

Background subtraction

Acquire sample spectrum

Analyze absorption bands

Click to download full resolution via product page

FTIR Experimental Workflow

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of N-Boc-3-
aminophenylacetic acid with dry KBr powder and press it into a thin, transparent pellet.

Background Measurement: Acquire a background spectrum of the empty sample holder to

account for atmospheric CO₂ and H₂O.

Sample Measurement: Place the KBr pellet in the FTIR spectrometer and acquire the

sample spectrum.
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Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry Protocol

Sample Preparation Data Acquisition Data Processing

Dissolve sample in
suitable solvent

(e.g., methanol or acetonitrile)

Infuse directly or inject
into an LC system

Ionize sample
(e.g., ESI)

Analyze ions in
mass analyzer Detect ions Generate mass spectrum Identify molecular ion

and fragment peaks

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

Sample Preparation: Dissolve a small amount of N-Boc-3-aminophenylacetic acid in a

suitable solvent such as methanol or acetonitrile.

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via

direct infusion or by injection into a liquid chromatography (LC) system coupled to the mass

spectrometer.

Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization

(ESI) in positive or negative ion mode.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in the

mass analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated.

Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the

structure and molecular weight of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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